N(4)(5-Amino-pentyl)cytidine is a modified nucleoside that incorporates an amino-pentyl side chain at the N(4) position of cytidine. This compound is of interest in biochemical and pharmaceutical research due to its potential applications in nucleoside analog therapies, particularly in oncology.
This compound can be synthesized through various chemical methods that modify the parent structure of cytidine, which is a naturally occurring nucleoside composed of a pyrimidine base (cytosine) and a ribose sugar.
N(4)(5-Amino-pentyl)cytidine is classified as a nucleoside analog. Nucleoside analogs are compounds that mimic the structure of natural nucleosides and can interfere with nucleic acid metabolism, making them useful in antiviral and anticancer therapies.
The synthesis of N(4)(5-Amino-pentyl)cytidine typically involves the following steps:
N(4)(5-Amino-pentyl)cytidine maintains the core structure of cytidine with an added pentylamine chain at the N(4) position. The molecular formula can be represented as C₁₁H₁₅N₃O₃.
N(4)(5-Amino-pentyl)cytidine can participate in several chemical reactions typical for nucleosides, including:
The mechanism by which N(4)(5-Amino-pentyl)cytidine exerts its effects involves:
Research indicates that modified nucleosides can exhibit selective toxicity towards cancer cells due to their altered metabolism compared to normal cells.
N(4)(5-Amino-pentyl)cytidine has potential applications in:
N(4)(5-Amino-pentyl)cytidine is a cytidine derivative characterized by a 5-aminopentyl chain attached to the exocyclic N4-amino group of cytosine. Its molecular formula is C₁₄H₂₄N₄O₅, with a molecular weight of 304.37 g/mol. The IUPAC name for this compound is 4-[(5-aminopentyl)amino]-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one, which precisely defines the stereochemistry of the ribose ring (D-ribofuranose) and the position of the alkyl modification [1] [8].
Key structural features include:
Table 1: Structural Identifiers of N(4)(5-Amino-pentyl)cytidine
Property | Value/Descriptor |
---|---|
Molecular Formula | C₁₄H₂₄N₄O₅ |
CAS Registry Number | 191781 |
IUPAC Name | 4-[(5-aminopentyl)amino]-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
Key Functional Groups | N4-alkylated cytosine, terminal primary amine, ribose cis-diols |
The synthesis of N4-alkylated cytidines like N(4)(5-amino-pentyl)cytidine primarily employs nucleophilic displacement or reductive amination strategies:
Critical challenges include:
Table 2: Comparison of Synthetic Methods for N4-Alkylcytidines
Method | Conditions | Yield Range | Advantages/Limitations |
---|---|---|---|
Nucleophilic Displacement | Alkyl halide, DMF, Et₃N, 80°C, 12h | 40–65% | Simple; but risk of quaternary salts |
Reductive Amination | Aldehyde, NaBH₃CN, pH 7, RT, 24h | 55–75% | Milder; better selectivity; extra purification needed |
Multi-step synthesis necessitates orthogonal protection to prevent side reactions during alkylation or phosphoramidite functionalization:
Table 3: Protection Schemes for Cytidine Derivative Synthesis
Functional Group | Protecting Group | Attachment Reagent | Deprotection Conditions |
---|---|---|---|
Cytidine N4-amine | Benzoyl (Bz) | Bz-Cl, pyridine | NH₃/H₂O, 55°C, 12h |
Cytidine N4-amine | Acetyl (Ac) | Ac₂O, pyridine | NH₃/H₂O, 25°C, 4h |
5ʹ-OH | DMT | DMT-Cl, pyridine | 3% DCA in CH₂Cl₂ |
2ʹ-OH (RNA) | TBDMS | TBDMS-Cl, imidazole | 1M TBAF in THF |
Alkylamine (R-NH₂) | Phthalimido | N-(5-bromopentyl)phthalimide | N₂H₄·H₂O, EtOH, 12h |
Phosphoramidite chemistry enables the incorporation of N(4)(5-amino-pentyl)cytidine into oligonucleotides via automated solid-phase synthesis. The alkylated nucleoside is converted to a 3ʹ-phosphoramidite building block through a three-step sequence:
The phosphoramidite coupling efficiency exceeds 99% per cycle due to rapid nucleophilic displacement of the diisopropylamino group by the 5ʹ-OH of the growing oligonucleotide chain, catalyzed by acidic azoles (e.g., ethylthiotetrazole). The 2-cyanoethyl group on phosphorus is later removed with ammonium hydroxide, unmasking the phosphate diester [2] [9].
Table 4: Solid-Phase Synthesis Cycle for N4-Alkylcytidine Incorporation
Step | Reagent/Process | Function | Duration |
---|---|---|---|
Deprotection | 3% DCA in CH₂Cl₂ | Removes 5ʹ-DMT from support-bound oligo | 30 sec |
Coupling | Alkyl-cytidine phosphoramidite + activator | Adds alkylated nucleoside to chain | 2 min |
Capping | Ac₂O + NMI (pyridine) | Blocks unreacted 5ʹ-OH | 15 sec |
Oxidation | I₂/H₂O/pyridine | Converts P(III) to P(V) phosphate | 30 sec |
This approach allows site-specific introduction of the alkylated cytidine into DNA/RNA sequences for applications in probe design and targeted conjugation [2] [7].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1